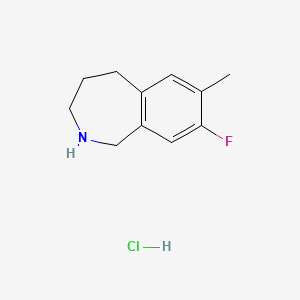
8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFN and its molecular weight is 215.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Studies
(2RS,4RS)-7-Fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine, a compound structurally related to 8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, has been studied for its crystallographic properties. It's noted for its isomorphism but not strict isostructurality with its chloro analog, showing differences in unit-cell dimensions and molecular conformations (Blanco, Palma, Cobo, & Glidewell, 2012). Another study on a related compound, 4-Hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its 7-fluoro and 7-chloro analogues, reveals isomorphism with variations in unit-cell dimensions affecting intermolecular interactions, which is significant in understanding molecular assembly and properties (Acosta, Bahsas, Palma, Cobo, Hursthouse, & Glidewell, 2009).
Potential CNS Agents
A series of arylsulfonyl substituted 3-benzazepines, structurally related to this compound, display dopamine and serotonin antagonist activities. These compounds, including 7-[4-(3-fluoro-4-methylbenzyl)-benzensulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its tosylate, are potential treatments for schizophrenia and other CNS disorders (Howard, 2005).
Radiotracer Development
Fluorine-18 labelled substituted benzazepines, closely related to this compound, have been developed as potential radiotracers for imaging dopamine D1 receptors by positron emission tomography. These derivatives exhibit affinities for dopamine D1 receptors, offering insights into receptor behavior and potential diagnostic applications (Mukherjee, Yang, & Perry, 1993).
Dopaminergic Activity Studies
Substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, again related to the compound , have been synthesized and evaluated for their dopaminergic activity. They display agonistic properties on both central and peripheral dopamine receptors, contributing to our understanding of dopaminergic mechanisms in the brain and potential therapeutic applications (Pfeiffer, Wilson, Weinstock, Kuo, Chambers, Holden, Hahn, Wardell, Tobia, Setler, & Sarau, 1982).
Conformational Analysis in Drug Development
The conformational state of lorcaserin, chemically 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, in water has been determined, highlighting its two crown-chair forms. This analysis is crucial in drug development, especially in understanding the behavior of drugs in biological environments (Trigo-Mourino, de la Fuente, Gil, Sánchez-Pedregal, & Navarro‐Vázquez, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dopamine receptors and muscarinic receptors , suggesting potential targets for this compound.
Mode of Action
Related compounds have been found to act as antagonists at dopamine receptors , inhibiting the function of these receptors and potentially altering neurotransmission.
Biochemical Pathways
If this compound acts similarly to related compounds, it may influence pathways involving dopamine and other neurotransmitters .
Result of Action
Related compounds have been found to have antiproliferative activity against cancer cells , suggesting potential effects of this compound.
Properties
IUPAC Name |
8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-5-9-3-2-4-13-7-10(9)6-11(8)12;/h5-6,13H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHADZJARZDQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNCCC2)C=C1F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004327.png)
![5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3004330.png)
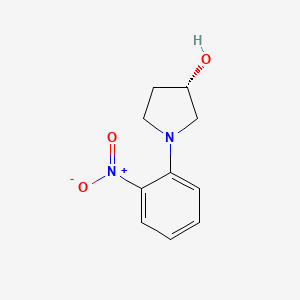
![N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004332.png)
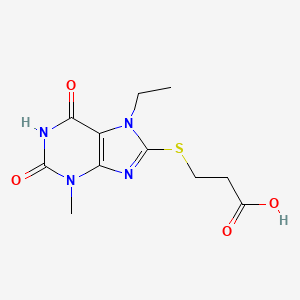
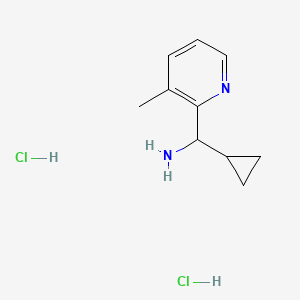
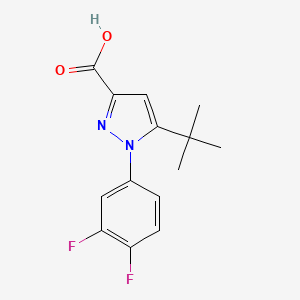
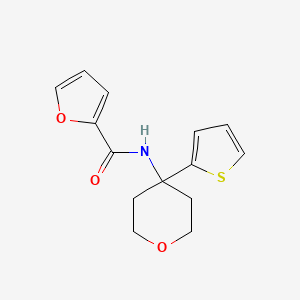
![1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B3004338.png)
![3-(Aminomethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride](/img/structure/B3004343.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3004347.png)
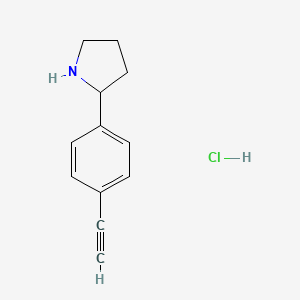
![Methyl 4-[[6,7-dimethoxy-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B3004349.png)
